Deoxycytidine triphosphate (disodium)
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Overview
Description
Deoxycytidine triphosphate (disodium) is a nucleoside triphosphate that contains the pyrimidine base cytosine. It is composed of a nucleobase attached to deoxyribose and a 5′-hydroxyl on the sugar bound to a chain of three phosphate residues. This compound is utilized by cells for DNA polymerase-catalyzed synthesis of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxycytidine triphosphate (disodium) can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of deoxycytidine using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the triphosphate group .
Industrial Production Methods
In industrial settings, the production of deoxycytidine triphosphate (disodium) is carried out using large-scale chemical reactors. The process involves the enzymatic conversion of deoxycytidine to deoxycytidine monophosphate, followed by further phosphorylation to produce deoxycytidine triphosphate. The final product is then purified using techniques such as ion-exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Deoxycytidine triphosphate (disodium) undergoes several types of chemical reactions, including:
Phosphorylation: It can participate in phosphorylation reactions where phosphate groups are transferred to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving deoxycytidine triphosphate (disodium) include:
Phosphorylating agents: Such as phosphorus oxychloride and phosphoric acid.
Enzymes: DNA polymerases and kinases are often used to catalyze reactions involving this compound.
Major Products Formed
The major products formed from reactions involving deoxycytidine triphosphate (disodium) include deoxycytidine monophosphate and deoxycytidine diphosphate, which are intermediates in the synthesis of DNA .
Scientific Research Applications
Deoxycytidine triphosphate (disodium) has a wide range of applications in scientific research, including:
Molecular Biology: It is used in polymerase chain reaction (PCR) and DNA sequencing to synthesize new strands of DNA.
Genetic Studies: It is utilized in studies involving gene expression and mutation analysis.
Medical Research: It plays a crucial role in the development of diagnostic tools and therapeutic agents for genetic disorders.
Biotechnology: It is used in the production of recombinant DNA and other biotechnological applications.
Mechanism of Action
The mechanism of action of deoxycytidine triphosphate (disodium) involves its incorporation into DNA strands by DNA polymerase enzymes. The triphosphate group contains high-energy phosphoanhydride bonds, which release energy when hydrolyzed. This energy is used to drive the incorporation of deoxycytidine into the growing DNA chain. The process can be represented by the following chemical equation:
(DNA)n+dCTP↔(DNA)n−C+PPi
where (dCTP) is deoxycytidine triphosphate and (PP_i) is pyrophosphate .
Comparison with Similar Compounds
Similar Compounds
Deoxyadenosine triphosphate (disodium): Another nucleoside triphosphate used in DNA synthesis.
Deoxyguanosine triphosphate (disodium): Similar in structure and function, used in DNA replication.
Deoxythymidine triphosphate (disodium): Also involved in DNA synthesis and replication.
Uniqueness
Deoxycytidine triphosphate (disodium) is unique due to its specific role in incorporating the cytosine base into DNA strands. This specificity is crucial for maintaining the genetic code and ensuring accurate DNA replication .
Properties
Molecular Formula |
C9H14N3Na2O13P3 |
---|---|
Molecular Weight |
511.12 g/mol |
IUPAC Name |
disodium;[[[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1 |
InChI Key |
ABWVCNMFYVEBIB-DZRNUDSCSA-L |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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